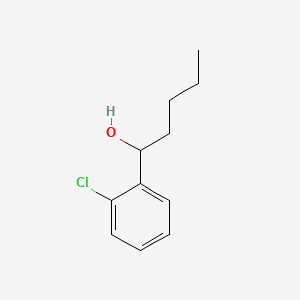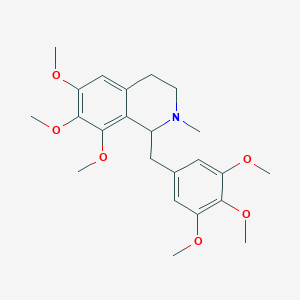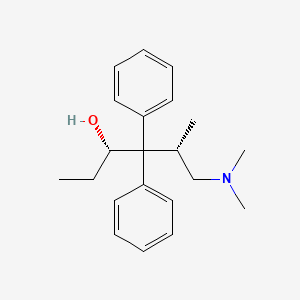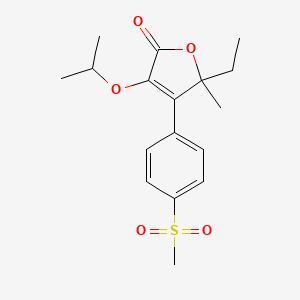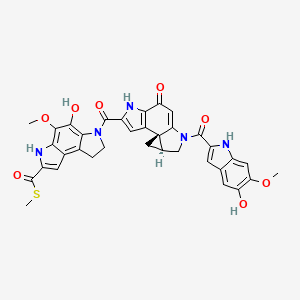
Atorvastatin lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin lysine is a derivative of atorvastatin, a widely used statin medication. Statins are primarily used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. This compound, like other statins, works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the production of cholesterol in the liver .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of atorvastatin lysine involves several steps, starting from the basic structure of atorvastatin. One common method involves the Paal-Knorr synthesis, which is used to create the pyrrole ring, a key component of atorvastatin . The process includes the following steps:
Formation of the Pyrrole Ring: This is achieved through the reaction of a diketone with an amine.
Addition of Side Chains: Various side chains are added to the pyrrole ring through a series of chemical reactions, including alkylation and acylation.
Formation of this compound: The final step involves the reaction of atorvastatin with lysine to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Atorvastatin lysine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. It can lead to the formation of various oxidized metabolites.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It can result in the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic benefits .
科学的研究の応用
Atorvastatin lysine has a wide range of scientific research applications, including:
作用機序
Atorvastatin lysine exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood . This reduction in LDL cholesterol helps to prevent the buildup of cholesterol in the arteries, reducing the risk of cardiovascular diseases .
類似化合物との比較
Atorvastatin lysine is similar to other statins, such as:
Simvastatin: Another widely used statin that also inhibits HMG-CoA reductase but has a different chemical structure.
Rosuvastatin: Known for its high potency and long half-life, making it effective at lower doses.
Lovastatin: One of the first statins to be developed, with a natural origin from fungal metabolites.
Uniqueness
This compound is unique in its specific chemical structure, which allows for a high degree of efficacy in lowering LDL cholesterol levels. Its lysine derivative form may also offer improved pharmacokinetic properties, such as better absorption and bioavailability .
特性
CAS番号 |
609843-23-4 |
|---|---|
分子式 |
C39H49FN4O7 |
分子量 |
704.8 g/mol |
IUPAC名 |
(2S)-2,6-diaminohexanoic acid;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
InChI |
InChI=1S/C33H35FN2O5.C6H14N2O2/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;7-4-2-1-3-5(8)6(9)10/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);5H,1-4,7-8H2,(H,9,10)/t26-,27-;5-/m10/s1 |
InChIキー |
OGVHFUBTPHZMJC-KLMFVFGRSA-N |
異性体SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)C[C@@H](C(=O)O)N |
正規SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.C(CCN)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


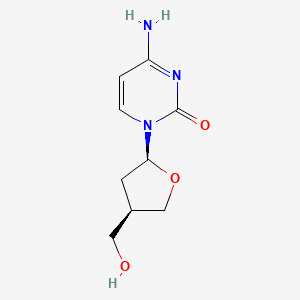
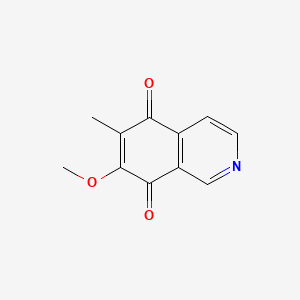
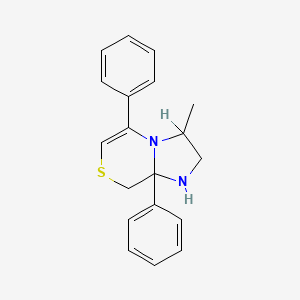
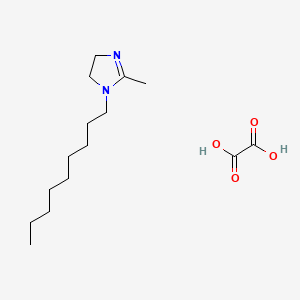
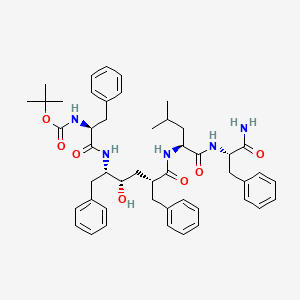
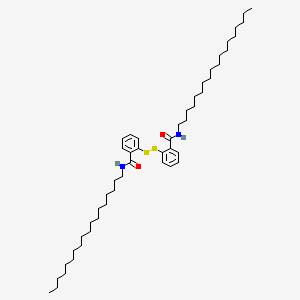
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
